Cas no 885963-67-7 ((3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol)

(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol is a chlorinated biphenyl derivative featuring a hydroxymethyl functional group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. The dichloro substitution on the biphenyl ring enhances its reactivity in cross-coupling reactions, while the alcohol group allows for further functionalization. Its well-defined structure and purity make it suitable for research applications requiring precise molecular scaffolds. The compound’s stability under standard conditions ensures reliable handling and storage in laboratory settings.
(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol structure
885963-67-7 structure
Product Name:(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol
CAS No:885963-67-7
MF:C13H10Cl2O
MW:253.123901844025
CID:712004
PubChem ID:40479472
Update Time:2025-05-26

(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-methanol,3',4'-dichloro-
    • [3-(3,4-dichlorophenyl)phenyl]methanol
    • 3-(3,4-Dichlorophenyl)benzyl alcohol
    • {3',4'-DICHLORO-[1,1'-BIPHENYL]-3-YL}METHANOL
    • A1-30485
    • DTXSID20654443
    • 885963-67-7
    • (3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
    • CS-0362873
    • (3',4'-Dichloro[1,1'-biphenyl]-3-yl)methanol
    • (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol
    • MDL: MFCD06858706
    • Inchi: 1S/C13H10Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2
    • InChI Key: NMAWOQPVFHXTRF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CC=CC(CO)=C1)Cl

Computed Properties

  • Exact Mass: 252.0108703g/mol
  • Monoisotopic Mass: 252.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D206490-250mg
(3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
885963-67-7
250mg
$ 590.00 2022-06-05
TRC
D206490-500mg
(3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
885963-67-7
500mg
$ 980.00 2022-06-05
A2B Chem LLC
AC00775-1g
(3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
885963-67-7
1g
$292.00 2023-12-29
A2B Chem LLC
AC00775-5g
(3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
885963-67-7 95%
5g
$1151.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433543-1g
(3',4'-Dichloro-[1,1'-biphenyl]-3-yl)methanol
885963-67-7 97%
1g
¥2366.00 2024-04-26

Additional information on (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol

Professional Introduction to (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol (CAS No. 885963-67-7)

(3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol, with the CAS number 885963-67-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a biphenyl core substituted with chlorine atoms at the 3' and 4' positions and a hydroxymethyl group at the 3-position, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The biphenyl scaffold is a common motif in many pharmaceuticals due to its ability to contribute to molecular rigidity and electronic properties. The introduction of chlorine atoms at the 3' and 4' positions enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely employed in the construction of complex organic molecules.

The hydroxymethyl group at the 3-position provides a versatile handle for further functionalization. It can be oxidized to form an aldehyde or carboxylic acid, or it can undergo esterification to introduce various protecting groups. These modifications are crucial in drug discovery processes, where intermediates often require multiple steps to achieve the desired pharmacophore.

Recent research has highlighted the potential of (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol as a building block in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are targeted therapies for cancer and inflammatory diseases. The chlorine substituents on the biphenyl ring allow for selective binding interactions with specific amino acid residues in protein targets, while the hydroxymethyl group provides a site for covalent modification or further derivatization.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The rigid biphenyl structure and electron-withdrawing nature of the chlorine atoms contribute to its potential as an organic semiconductor or ligand in catalytic systems. Researchers have explored its use in the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its structural features enhance stability and functionality.

The synthesis of (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol typically involves multi-step organic transformations starting from commercially available biphenyl derivatives. Key steps include chlorination at specific positions using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), followed by selective reduction or functionalization at the desired position. Advances in catalytic methods have also enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

One notable application of this compound is in the synthesis of antifouling agents for marine coatings. The biphenyl core provides hydrophobicity, while the chlorine atoms enhance adhesion to surfaces. Additionally, recent studies have explored its role in developing novel photovoltaic materials, where its electronic properties contribute to efficient charge transport.

The growing interest in green chemistry has prompted investigations into more environmentally benign synthetic methods for (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol. Researchers are exploring biocatalytic approaches and solvent-free reactions to minimize environmental impact. These efforts align with broader industry trends toward sustainable practices in chemical manufacturing.

In conclusion, (3',4'-Dichloro-1,1'-biphenyl-3-yl)methanol (CAS No. 885963-67-7) is a versatile compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features make it a valuable intermediate for pharmaceutical synthesis, while its electronic properties offer advantages in materials development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.